Butenedioic acid; cediranib
Description
Overview of Vascular Endothelial Growth Factor (VEGF) Signaling in Biological Systems
The vascular endothelial growth factor (VEGF) signaling pathway is a complex and crucial process that governs the formation of new blood vessels. cusabio.com VEGF, a glycoprotein, stimulates the creation of new blood vessels by binding to VEGF receptors (VEGFRs) on the surface of cells. cusabio.com This binding activates intracellular tyrosine kinases, triggering a cascade of signaling events that are essential for both vasculogenesis (the initial formation of blood vessels) and angiogenesis. cusabio.com The VEGF family in mammals includes several members, such as VEGFA, VEGFB, VEGFC, VEGFD, and placenta growth factor (PGF). cusabio.com There are three main VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3, all of which are transmembrane tyrosine kinase receptors. cusabio.com
VEGF signaling is vital for numerous physiological processes, including bone formation, wound healing, and development. cusabio.com However, it also plays a detrimental role in the growth of tumors. cusabio.com When a tumor grows, it requires a dedicated blood supply to provide nutrients and oxygen, a process known as tumor angiogenesis. cusabio.com VEGF is a key factor secreted by cancer cells to promote this neovascularization. nih.gov Specifically, VEGFA, by binding to VEGFR-1 and VEGFR-2, promotes the migration and proliferation of endothelial cells, which are the building blocks of blood vessels. cusabio.com
Role of Tyrosine Kinases in Cellular Regulation and Disease Pathogenesis
Tyrosine kinases are enzymes that play a fundamental role in mediating signal transduction pathways within cells. researchgate.net They are critical for a wide range of biological processes, including cell growth, differentiation, metabolism, and apoptosis (programmed cell death). researchgate.netmedsci.org In healthy cells, the activity of tyrosine kinases is tightly controlled. medsci.org However, in the context of cancer, these enzymes can become dysregulated through mutations, overexpression, or autocrine and paracrine stimulation, leading to uncontrolled cell growth and malignancy. medsci.org
This constitutive, or constant, activation of tyrosine kinases in cancer cells makes them a prime target for therapeutic intervention. medsci.org Selective tyrosine kinase inhibitors (TKIs) can block this abnormal signaling, offering a promising approach for targeted cancer therapy. researchgate.net As angiogenesis is a critical event in tumor growth, targeting tyrosine kinases involved in this process is a key strategy in modern cancer treatment. researchgate.netmedsci.org
Historical Context of Anti-angiogenic Strategies in Preclinical Oncology Research
The concept that tumor growth is dependent on the formation of new blood vessels was first proposed by Dr. Judah Folkman in 1971. mednexus.orgoncopedia.wiki This groundbreaking hypothesis laid the foundation for the field of anti-angiogenic therapy. mednexus.org For decades, preclinical research focused on identifying and understanding the factors that drive tumor angiogenesis. mednexus.org A major breakthrough came with the discovery and characterization of vascular endothelial growth factor (VEGF). nih.gov
Early preclinical studies demonstrated that blocking VEGF could significantly inhibit tumor growth in animal models. oup.com For instance, the use of an anti-VEGF monoclonal antibody led to a reduction in vascular density and delayed tumor growth in various cancer models. nih.gov These promising preclinical findings spurred the development of anti-angiogenic drugs for clinical use. mednexus.org In 2004, bevacizumab, a monoclonal antibody that neutralizes VEGF, became the first FDA-approved anti-angiogenic drug for treating metastatic colorectal cancer, marking a significant milestone in oncology. mednexus.orgnih.gov
The Development of Multi-targeted Receptor Tyrosine Kinase Inhibitors
The initial success of single-target therapies led to the evolution of multi-targeted receptor tyrosine kinase inhibitors. The rationale behind this development is that most solid tumors exhibit deregulation of multiple signaling pathways. nih.gov Therefore, a drug that can simultaneously inhibit several key pathways may be more effective than a single-target agent. nih.gov
Multi-targeted TKIs are designed to block the activity of several tyrosine kinases involved in tumor growth and proliferation. nih.gov A common strategy is to develop inhibitors that target both the VEGF receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families, as the combination has shown cumulative antitumor efficacy. nih.gov These inhibitors can exert their anti-angiogenic effects by directly inhibiting VEGF-dependent endothelial cell activity, leading to the degradation of existing tumor microvessels and preventing the formation of new ones. nih.gov While multi-targeted TKIs offer the potential for broader efficacy and a way to overcome resistance, they can also be associated with a wider range of side effects. oncology-central.com The development of these agents represents a move towards more personalized cancer therapy, where the choice of inhibitor is based on the specific genetic makeup of a patient's tumor. researchgate.net
Cediranib (B1683797): A Multi-Targeted Tyrosine Kinase Inhibitor
Cediranib, also known as AZD2171, is a potent, orally administered small molecule inhibitor of VEGF receptor tyrosine kinases. nih.govwikipedia.org It functions by blocking the signaling pathways that lead to angiogenesis, thereby cutting off the blood supply to tumors and inhibiting their growth. ontosight.ai
| Property | Data |
| IUPAC Name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline |
| Molecular Formula | C25H27FN4O3 |
| Molar Mass | 450.514 g·mol−1 |
| CAS Number | 288383-20-0 |
| Chemical and Physical Properties of Cediranib. wikipedia.org |
Cediranib competitively inhibits the binding of ATP to the kinase domain of VEGF receptors. glpbio.com It is particularly potent against VEGFR-2 (KDR), with an IC50 value of less than 1 nM. tocris.com It also effectively inhibits other members of the VEGFR family, including VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4), as well as other receptor tyrosine kinases like PDGFRβ and c-Kit. glpbio.commedchemexpress.com
The synthesis of cediranib can be achieved through a multi-step process. One method involves the reaction of trifluoro-nitrobenzene to create a key intermediate, followed by a series of reactions with methyl vanillate (B8668496) to form a second segment. These two segments are then combined through nucleophilic substitution and deprotection to yield the final cediranib molecule. patsnap.comgoogle.com
Preclinical and Clinical Research Findings
Preclinical studies have demonstrated the anti-angiogenic and anti-tumor activity of cediranib. In human umbilical vein endothelial cells, it inhibited VEGF-stimulated proliferation with an IC50 of 0.4 nM. medchemexpress.com In animal models, daily oral administration of cediranib has been shown to inhibit the growth of various established human tumor xenografts, including colon, lung, prostate, breast, and ovary. medchemexpress.com Histological analysis of tumors treated with cediranib revealed a significant reduction in microvessel density, indicating vascular regression. medchemexpress.com Furthermore, preclinical studies have suggested that cediranib can inhibit bone and brain metastasis in models of advanced prostate cancer. aacrjournals.org
Clinically, cediranib has been investigated as both a monotherapy and in combination with other anticancer agents in various tumor types. nih.govontosight.ai For instance, it has been studied in combination with the PARP inhibitor olaparib (B1684210) in patients with recurrent ovarian cancer and metastatic castration-resistant prostate cancer. clinicaltrials.govascopubs.org Some trials have shown promising results, with the combination demonstrating improved progression-free survival compared to olaparib alone in certain patient populations. ascopubs.org However, other trials have not met their primary endpoints. wikipedia.org For example, a phase III trial in patients with recurrent glioblastoma did not show a survival benefit with cediranib. wikipedia.org Similarly, a phase III trial for first-line metastatic colorectal cancer also failed to show a significant advantage over the standard of care. wikipedia.org
| Trial Identifier | Cancer Type | Intervention | Key Finding |
| NCT01116648 | Recurrent Ovarian, Fallopian Tube, Peritoneal, or Triple-Negative Breast Cancer | Cediranib Maleate (B1232345) and Olaparib | Phase I/II study to evaluate safety and efficacy. clinicaltrials.gov |
| NRG-GY004 | Platinum-Sensitive Ovarian Cancer | Cediranib and Olaparib vs. Chemotherapy | Combination did not significantly improve progression-free survival compared to chemotherapy. nrgoncology.org |
| NCI 9984 | Metastatic Castration-Resistant Prostate Cancer | Cediranib and Olaparib vs. Olaparib alone | Combination improved radiographic progression-free survival. ascopubs.org |
| Selected Clinical Trials Involving Cediranib. |
Structure
2D Structure
Properties
IUPAC Name |
but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: Cediranib Maleate Butenedioic Acid Salt
Nature of the Compound and its Salt Form
Cediranib (B1683797) as an Indole (B1671886) Ether Quinazoline (B50416) Derivative
Cediranib is a novel indole-ether quinazoline compound. drugbank.comdrugbank.com Its molecular structure is characterized by a quinazoline core linked to a 4-fluoro-2-methyl-1H-indole moiety through an ether bridge. wikipedia.orgresearchgate.net This compound belongs to the class of organic compounds known as diaryl ethers. drugbank.com The quinazoline and indole ring systems are important pharmacophores in medicinal chemistry, known for their ability to bind to multiple biological targets with high affinity. nih.gov Cediranib itself is a potent, ATP-competitive inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. drugbank.comwikipedia.orgresearchgate.net
Table 1: Chemical Identification of Cediranib
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline wikipedia.org |
| Molecular Formula | C25H27FN4O3 wikipedia.org |
| Molar Mass | 450.514 g·mol−1 wikipedia.org |
| CAS Number | 288383-20-0 wikipedia.org |
Maleic Acid as a Butenedioic Acid Isomer in Salt Formulation
The salt form of Cediranib is Cediranib Maleate (B1232345), which incorporates maleic acid. drugbank.comfda.gov Maleic acid is the cis-isomer of butenedioic acid, an organic dicarboxylic acid with the chemical formula HO₂CCH=CHCO₂H. wikipedia.orgfishersci.co.uknih.gov Its counterpart, fumaric acid, is the trans-isomer. wikipedia.orgpearson.com Maleic acid is frequently used in the pharmaceutical industry to form acid addition salts with basic drug molecules. wikipedia.org This process can enhance the stability and water solubility of the active pharmaceutical ingredient (API). researchgate.netwikipedia.org
Table 2: Properties of Maleic Acid
| Property | Value |
|---|---|
| Systematic Name | (2Z)-but-2-enedioic acid nih.gov |
| Molecular Formula | C4H4O4 fishersci.co.uk |
| Molar Mass | 116.07 g/mol fishersci.co.uknih.gov |
| Appearance | Colorless or white crystalline solid nih.gov |
| Isomerism | cis-isomer of butenedioic acid wikipedia.org |
Influence of Salt Form on Preclinical Formulation and Stability
The conversion of a drug into a salt form is a common strategy to optimize its physicochemical properties for preclinical and clinical development. researchgate.netnih.gov For Cediranib, the maleate salt was selected. drugbank.com While the free base form of many compounds can be amorphous and challenging to work with, crystalline salts often exhibit improved physical and chemical stability. nih.gov The aqueous solubility of Cediranib Maleate is dependent on pH, which influences the ionization of both the Cediranib cation and the maleate anion. rais.is The formation of a salt can significantly enhance thermodynamic stability, often indicated by an increased melting point, which facilitates easier processing and improved compatibility with other components in a formulation. nih.gov Studies on the crystal structure of Cediranib Maleate confirmed that the selected salt form is robust, although care must be taken during its formation to avoid metastable polymorphs. nih.gov The stability of pharmaceutical salts in solid dosage forms is a critical factor, as phenomena like salt disproportionation (conversion back to the free base) can impact product performance. nih.gov
Chemical Synthesis and Derivatization Approaches
The synthesis of complex molecules like Cediranib involves multi-step pathways, and its core structure offers opportunities for modification to develop new analogs with potentially improved properties.
Synthetic Pathways and Key Precursors
The chemical synthesis of Cediranib is a complex process involving the construction of its indole and quinazoline heterocyclic systems and their subsequent linkage. One patented synthetic route outlines a series of reactions to achieve the final molecule. google.com
The synthesis can be conceptually divided into the preparation of two key intermediates: the indole component and the quinazoline component.
Indole Precursor Synthesis : A key precursor is 4-fluoro-2-methyl-1H-indol-5-ol. This can be synthesized starting from compounds like 1-(2,3-bis(benzyloxy)-6-fluorophenyl)propan-2-one, which undergoes a series of reactions including cyclization to form the indole ring, followed by deprotection to reveal the hydroxyl group. google.com
Quinazoline Precursor Synthesis : The quinazoline portion, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, is another crucial intermediate. Its synthesis can begin from a starting material like vanillic acid methyl ester, which is protected, nitrated, reduced, and then cyclized to form the quinazoline ring system. google.com
The final key step involves the coupling of the indole and quinazoline fragments via an ether linkage, followed by deprotection and addition of the pyrrolidinylpropoxy side chain to yield Cediranib. google.com
Strategies for Structural Modifications and Analog Development
The development of analogs from a lead compound like Cediranib is a standard strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. mdpi.com The quinazoline scaffold is considered a "privileged structure" due to its ability to serve as a foundation for drugs targeting various receptors. nih.gov
Strategies for modifying the Cediranib structure could include:
Modification of the Quinazoline Ring : Substitutions at various positions on the quinazoline ring can be explored. For instance, altering the methoxy (B1213986) group at the 6-position or the side chain at the 7-position could influence kinase selectivity and physicochemical properties. nih.gov
Modification of the Indole Ring : The indole moiety offers several positions for substitution. Changes to the methyl group at the 2-position or the fluoro group at the 4-position could impact binding affinity and cellular activity. nih.gov
Structure-based drug design, utilizing computational models of the target kinases, can guide these modifications to optimize interactions within the ATP binding site and enhance inhibitory activity. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Cediranib | C25H27FN4O3 |
| Cediranib Maleate | C29H31FN4O7 |
| Maleic Acid | C4H4O4 |
| Fumaric Acid | C4H4O4 |
| 4-fluoro-2-methyl-1H-indol-5-ol | C9H8FNO |
| 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 |
Isotopic Labeling for Research Applications
Isotopic labeling is a fundamental technique in pharmaceutical sciences used to track the passage of a drug through a biological system. wikipedia.org This process involves replacing one or more atoms of a compound with an isotope, which can be either stable (e.g., deuterium, carbon-13) or radioactive (e.g., tritium, carbon-14). musechem.com This "label" allows researchers to follow the drug molecule and its metabolites, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME). openmedscience.comnih.gov Such studies are essential for understanding the pharmacokinetic profile and metabolic fate of a new therapeutic agent. nih.gov
For the study of cediranib, carbon-14 (B1195169) (¹⁴C) has been utilized as a radioactive isotope label. researchgate.net The incorporation of ¹⁴C into the cediranib molecule creates [¹⁴C]-cediranib, a radiolabeled tracer that is chemically and biologically identical to the unlabeled drug but can be easily detected and quantified. openmedscience.com This tool is instrumental in preclinical studies to determine how and where the drug is metabolized in the body. researchgate.netopenmedscience.com
Detailed research has been conducted using [¹⁴C]-cediranib to investigate its metabolic pathways in in vitro systems. researchgate.net These studies have involved incubating the radiolabeled compound with liver preparations, such as hepatocyte cultures, from various species including humans, rats, and cynomolgus monkeys. researchgate.net Following incubation, analytical techniques like mass spectrometry are used to identify the resulting metabolites by detecting shifts in mass compared to the parent [¹⁴C]-cediranib molecule. researchgate.net
For example, a metabolite (M3) with a mass increase of 176 atomic mass units was identified as a glucuronide conjugate of cediranib. researchgate.net Another metabolite (M4) was identified as cediranib pyrrolidine (B122466) N-oxide, confirmed by a characteristic mass increase corresponding to monooxygenation on the propyl pyrrolidinyl group. researchgate.net These findings demonstrate the power of isotopic labeling to precisely map the biotransformation of cediranib, identifying the specific chemical modifications the drug undergoes. researchgate.net
The data gathered from these research applications are summarized in the table below.
Interactive Data Table: Isotopic Labeling Studies of Cediranib
| Labeled Compound | Isotope | Research Application | Biological System | Key Findings |
| [¹⁴C]-cediranib | Carbon-14 | In vitro metabolism studies | Human, rat, and cynomolgus monkey hepatocytes | Identification of metabolic pathways, including glucuronidation and oxidation. researchgate.net |
| [¹⁴C]-cediranib | Carbon-14 | Metabolite identification | Human, rat, and cynomolgus monkey hepatocytes | Characterization of specific metabolites such as cediranib glucuronide (M3) and cediranib N-oxide (M4) using mass spectrometry. researchgate.net |
Molecular and Cellular Mechanisms of Action of Cediranib
Receptor Tyrosine Kinase Inhibition Profile
Cediranib (B1683797) is a potent, orally administered small-molecule inhibitor of receptor tyrosine kinases (RTKs). Its primary mechanism of action involves the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the kinase domain of various RTKs, thereby blocking downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.
Cediranib exhibits potent inhibitory activity against all three vascular endothelial growth factor receptors (VEGFRs), classifying it as a pan-VEGFR inhibitor. aacrjournals.orgnih.gov This comprehensive blockade of VEGF signaling is a cornerstone of its anti-angiogenic and anti-lymphangiogenic effects.
In cellular assays, cediranib has been shown to inhibit the kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3 at nanomolar concentrations. aacrjournals.orgselleckchem.com Specifically, it inhibits VEGF-A-stimulated VEGFR-1 activation with an IC50 value of 1.2 nmol/L. aacrjournals.orgaacrjournals.org The potency against VEGFR-1 is comparable to its previously established activity against VEGFR-2 and VEGFR-3. aacrjournals.orgaacrjournals.org In recombinant kinase assays, cediranib demonstrates IC50 values of 5 nmol/L for VEGFR-1, <0.1 nmol/L for VEGFR-2, and ≤3 nmol/L for VEGFR-3. aacrjournals.org In human endothelial cells, cediranib effectively inhibits VEGF-C156S-induced phosphorylation of VEGFR-3 and VEGF-E-induced phosphorylation of VEGFR-2 at concentrations of ≤1 nmol/L. nih.govresearchgate.net
The inhibition of VEGFRs by cediranib leads to the suppression of downstream signaling molecules, including Akt and ERK. nih.gov This blockade of VEGFR signaling effectively hinders endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis). nih.gov
Table 1: Inhibitory Activity of Cediranib against VEGFRs
| Receptor | Ligand | Cell Line/Assay Type | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| VEGFR-1 | VEGF-A | AG1-G1-Flt1 cells | 1.2 | aacrjournals.orgaacrjournals.org |
| VEGFR-1 | - | Recombinant kinase assay | 5 | aacrjournals.org |
| VEGFR-2 | - | Recombinant kinase assay | <0.1 | aacrjournals.org |
| VEGFR-2 | VEGF-E | Human endothelial cells | ≤1 | nih.govresearchgate.net |
| VEGFR-3 | - | Recombinant kinase assay | ≤3 | aacrjournals.org |
| VEGFR-3 | VEGF-C156S | Human endothelial cells | ≤1 | nih.govresearchgate.net |
In addition to its potent activity against VEGFRs, cediranib also inhibits platelet-derived growth factor receptors (PDGFRs), albeit with lower potency. aacrjournals.orgnih.gov It has been shown to inhibit both PDGFR-α and PDGFR-β. aacrjournals.orgnih.gov
In various tumor cell lines, vascular smooth muscle cells, and fibroblast lines, cediranib inhibits PDGF-AA and PDGF-BB stimulated receptor phosphorylation with IC50 values ranging from 12 to 32 nmol/L. aacrjournals.orgaacrjournals.org Specifically, in U118MG human glioma cells, cediranib inhibited PDGF-AA–induced phosphorylation of PDGFR-α and PDGF-BB–induced phosphorylation of PDGFR-β with mean IC50 values of 20 and 32 nmol/L, respectively. aacrjournals.org In NIH 3T3 mouse fibroblast cells, the IC50 for inhibition of PDGF-BB-mediated phosphorylation of PDGFR-β was 12 nmol/L. aacrjournals.org
The inhibition of PDGFR signaling by cediranib can impact tumor growth by affecting stromal cells within the tumor microenvironment, which are crucial for tumor progression and metastasis. nih.gov
Table 2: Inhibitory Activity of Cediranib against PDGFRs
| Receptor | Ligand | Cell Line | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| PDGFR-α | PDGF-AA | U118MG | 20 | aacrjournals.org |
| PDGFR-α | PDGF-AA | C6 | 24 | aacrjournals.org |
| PDGFR-β | PDGF-BB | U118MG | 32 | aacrjournals.org |
| PDGFR-β | PDGF-BB | NIH 3T3 | 12 | aacrjournals.org |
Cediranib demonstrates significant inhibitory activity against the c-Kit kinase, a receptor tyrosine kinase involved in various cellular processes, including cell survival, proliferation, and differentiation. aacrjournals.orgnih.gov The potency of cediranib against c-Kit is comparable to its activity against the VEGFRs. aacrjournals.org
In cellular phosphorylation assays using M07e and NCI-H526 cell lines, cediranib inhibited stem cell factor (SCF)-stimulated c-Kit phosphorylation with IC50 values of 3 and 1 nmol/L, respectively. aacrjournals.org Furthermore, in a stem cell factor-induced proliferation assay, the IC50 value was 13 nmol/L. aacrjournals.orgaacrjournals.org
Downstream Signal Transduction Pathway Modulation
By inhibiting the aforementioned receptor tyrosine kinases, cediranib effectively modulates multiple downstream signal transduction pathways that are critical for cancer cell growth, survival, and angiogenesis.
A key downstream pathway affected by cediranib is the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival.
Cediranib has been shown to block ligand-mediated ERK activation in various cell types. mdpi.com In human umbilical vein endothelial cells (HUVECs), cediranib robustly inhibits ERK phosphorylation at Thr202/Tyr204. mdpi.com In cancer cells, the inhibition of upstream receptors like VEGFRs and c-Kit by cediranib leads to a reduction in the phosphorylation of ERK. aacrjournals.orgnih.gov For instance, in NCI-H526 and M07e cells, the inhibition of c-Kit phosphorylation by cediranib was associated with a similar IC50 for the inhibition of MAPK. aacrjournals.org In non-small-cell lung cancer A549 cells, cediranib treatment resulted in decreased expression of phosphorylated Erk1/2 (p-Erk1/2). nih.gov This interference with the MAPK/ERK pathway contributes to the anti-proliferative effects of cediranib. nih.gov
PI3K/Akt/mTOR Pathway Regulation
Cediranib's interaction with the PI3K/Akt/mTOR pathway, a critical signaling cascade in cell proliferation, survival, and angiogenesis, is an area of ongoing investigation. While primarily known as a VEGF receptor inhibitor, evidence suggests that cediranib may indirectly modulate this pathway. The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, including ovarian cancer, contributing to tumor growth and progression. nih.gov
The activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). youtube.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), a key second messenger. researchgate.net This leads to the recruitment and activation of Akt (also known as protein kinase B). youtube.com Activated Akt, in turn, influences a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which plays a central role in regulating protein synthesis and cell growth. nih.govyoutube.com
Studies have shown that inhibiting VEGF signaling can impact the PI3K/Akt/mTOR pathway. Since VEGF receptors can activate PI3K/Akt signaling, cediranib's blockade of these receptors may lead to a downstream reduction in pathway activity. This is supported by findings that link VEGF to the activation of this pathway, promoting endothelial cell proliferation and survival, which are key processes in angiogenesis. mdpi.com
It is important to note that the PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops and crosstalk with other signaling pathways. youtube.com Therefore, the precise effects of cediranib on this pathway are likely to be context-dependent, varying with tumor type and the specific molecular alterations present. Further research is needed to fully elucidate the intricate mechanisms by which cediranib regulates the PI3K/Akt/mTOR pathway and to identify patient populations most likely to benefit from therapies targeting this interaction.
STAT3 Pathway Inhibition and Activation Dynamics
Cediranib has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key player in tumor progression and resistance to anti-angiogenic therapies. The activation of the STAT3 pathway is often initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors, leading to the activation of Janus kinases (JAKs) which in turn phosphorylate STAT3. nih.gov Activated, phosphorylated STAT3 (pSTAT3) then translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov
In preclinical models of high-grade serous ovarian cancer (HGSOC), tumors resistant to cediranib have been found to have intrinsically high levels of IL-6 and JAK/STAT signaling. aacrjournals.org Furthermore, cediranib treatment was observed to increase the activation of STAT3 in endothelial cells. aacrjournals.org This suggests that the activation of the STAT3 pathway may be a mechanism of resistance to cediranib. In glioblastoma models, combining cediranib with a JAK/STAT3 signaling inhibitor resulted in a significant reduction in tumor mass and microvascular density, indicating that upregulation of the STAT3 pathway can mediate resistance to anti-angiogenic therapy. researchgate.net
The dynamic interplay between cediranib and the STAT3 pathway is complex. While cediranib primarily targets VEGFRs, its effects on the tumor microenvironment can lead to changes in cytokine levels, such as IL-6, which in turn can influence STAT3 activation. aacrjournals.org This highlights a potential feedback loop where cediranib treatment, while inhibiting angiogenesis, may inadvertently promote resistance through the activation of the STAT3 pathway in certain contexts.
These findings suggest that combining cediranib with STAT3 inhibitors could be a promising therapeutic strategy to overcome resistance and enhance the anti-tumor effects of cediranib. By simultaneously targeting both the VEGF and STAT3 pathways, it may be possible to achieve a more durable and effective anti-cancer response.
NFκB and HIF-1α Pathway Modulation
Cediranib's mechanism of action also involves the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1α (HIF-1α) pathways. These two transcription factors are key regulators of cellular responses to stress, inflammation, and hypoxia, and they play crucial roles in tumor progression, angiogenesis, and metastasis.
HIF-1α is a master regulator of the cellular response to hypoxia, a common feature of the tumor microenvironment. mdpi.com Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as VEGF. mdpi.comnih.gov By inhibiting VEGFR signaling, cediranib can indirectly affect the HIF-1α pathway. Research has shown that in preclinical models of human breast adenocarcinoma, cediranib treatment down-regulated the expression of homology-directed DNA repair (HDR) factors in normoxic cells, an effect that appears to be exclusive to the HDR pathway as the expression of factors for non-homologous end joining (NHEJ) was not affected. nih.gov This suggests a potential link between VEGFR inhibition and the regulation of DNA repair pathways, which can be influenced by the hypoxic state of the tumor.
The NF-κB pathway is involved in inflammation and cell survival, and its activation has been linked to tumor promotion and resistance to therapy. There is evidence of crosstalk between the HIF-1α and NF-κB pathways, with their synergistic interplay being essential for the malignancy and migration of colorectal cancer cells. frontiersin.org While direct modulation of NF-κB by cediranib is not well-established, its effects on the tumor microenvironment and angiogenesis can indirectly influence NF-κB activity. For instance, by reducing hypoxia, cediranib could potentially decrease the activation of both HIF-1α and NF-κB.
Protein Phosphatase 2A (PP2A) Activation
Protein Phosphatase 2A (PP2A) is a crucial tumor suppressor that acts as a negative regulator of several oncogenic signaling pathways, including the MAPK and PI3K pathways. jci.org PP2A is a serine/threonine phosphatase composed of a scaffolding A subunit, a catalytic C subunit, and a regulatory B subunit. nih.gov In many cancers, the activity of PP2A is suppressed by endogenous inhibitors, rather than by mutations in the PP2A genes themselves. researchgate.net This makes the therapeutic reactivation of PP2A a promising anti-cancer strategy.
While there is no direct evidence to suggest that cediranib is a direct activator of PP2A, the concept of PP2A activation is relevant in the context of overcoming resistance to tyrosine kinase inhibitors (TKIs) like cediranib. Acquired resistance to TKIs often involves the sustained activation of downstream signaling pathways such as PI3K and MAPK. jci.org Since PP2A negatively regulates these pathways, its activation could potentially restore sensitivity to TKIs.
Small molecule activators of PP2A (SMAPs) have been shown to induce apoptosis and inhibit tumor growth in TKI-resistant lung adenocarcinoma models by downregulating the PI3K and MAPK pathways. jci.org Furthermore, combining SMAPs with the TKI afatinib (B358) resulted in an enhanced anti-tumor effect. jci.org This suggests that a combination therapy approach, where a TKI like cediranib is used alongside a PP2A activator, could be a viable strategy to combat TKI resistance.
The activation of PP2A can be achieved through small molecules that allosterically assemble specific PP2A holoenzymes. nih.gov These activators can dephosphorylate key downstream targets, leading to cell cycle arrest and apoptosis. nih.gov Given that cediranib's efficacy can be limited by resistance mechanisms involving the activation of pathways that PP2A negatively regulates, exploring the combination of cediranib with PP2A activators is a logical next step in developing more effective cancer therapies.
Cellular Biological Effects
Mechanisms of Angiogenesis Inhibition in vitro and in preclinical models
Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis, the formation of new blood vessels from pre-existing ones. drugbank.com It exerts its anti-angiogenic effects by targeting the VEGF receptors (VEGFRs), particularly VEGFR-1, VEGFR-2, and VEGFR-3. nih.gov
In vitro studies have demonstrated that cediranib effectively inhibits the proliferation, survival, and migration of endothelial cells. nih.govhelsinki.fi In human endothelial cells, cediranib was shown to inhibit VEGF-E-induced phosphorylation of VEGFR-2 and VEGF-C156S-induced phosphorylation of VEGFR-3 at very low concentrations (≤1 nmol/L). nih.govhelsinki.fi This inhibition of receptor phosphorylation prevents the activation of downstream signaling molecules, thereby blocking the cellular processes necessary for angiogenesis.
Preclinical studies in various tumor xenograft models, including colon, lung, prostate, breast, and ovary, have consistently shown that once-daily oral administration of cediranib leads to a dose-dependent inhibition of VEGF-induced angiogenesis and tumor growth. nih.gov A significant reduction in tumor vessel density and vascular regression has been observed within 52 hours of treatment. nih.gov
The anti-angiogenic effects of cediranib are primarily mediated through its potent inhibition of VEGFR-2, which is the main receptor responsible for mediating the angiogenic effects of VEGF-A. nih.gov By blocking VEGFR-2, cediranib prevents endothelial cell proliferation and survival, leading to a reduction in tumor microvessel density. researchgate.net
Furthermore, cediranib has been shown to normalize the tumor vasculature. In orthotopic glioblastoma models, cediranib significantly decreased vascular permeability and reduced vasogenic edema. nih.gov This vascular normalization can improve the delivery and efficacy of other anti-cancer drugs.
The table below summarizes the key findings on the mechanisms of angiogenesis inhibition by cediranib from various preclinical studies.
| Model System | Key Findings |
| Human Endothelial Cells (in vitro) | Inhibited VEGF-E-induced phosphorylation of VEGFR-2 and VEGF-C156S-induced phosphorylation of VEGFR-3. Blocked proliferation, survival, and migration of endothelial cells. |
| Tumor Xenograft Models (in vivo) | Dose-dependent inhibition of tumor growth and angiogenesis. Significant reduction in tumor microvessel density. |
| Glioblastoma Models (in vivo) | Decreased vascular permeability and reduced vasogenic edema, leading to vascular normalization. |
Mechanisms of Lymphangiogenesis Inhibition
In addition to its well-established anti-angiogenic properties, cediranib also effectively inhibits lymphangiogenesis, the formation of new lymphatic vessels. nih.govhelsinki.fi This is a crucial aspect of its anti-tumor activity, as lymphatic vessels provide a primary route for tumor cell dissemination and metastasis to regional lymph nodes. nih.gov
Cediranib's inhibitory effect on lymphangiogenesis is primarily mediated through its potent blockade of VEGFR-3, the main receptor for the lymphangiogenic growth factors VEGF-C and VEGF-D. nih.govhelsinki.fi By inhibiting VEGFR-3 signaling, cediranib can prevent the proliferation, survival, and migration of lymphatic endothelial cells. nih.govhelsinki.fi
In vitro studies using human endothelial cells have shown that cediranib inhibits VEGF-C156S-induced phosphorylation of VEGFR-3 at nanomolar concentrations. nih.govhelsinki.fi This leads to the inhibition of downstream signaling pathways and blocks the cellular processes required for lymphatic vessel formation. nih.govhelsinki.fi
In preclinical models, cediranib has demonstrated a significant ability to inhibit lymphangiogenesis. In mice, cediranib treatment prevented lymphangiogenesis induced by adenoviruses expressing VEGF-C. nih.govhelsinki.fi Furthermore, in a model of T241 fibrosarcoma overexpressing VEGF-C, cediranib was shown to inhibit lymphatic hyperplasia and the seeding of tumor cells to regional lymph nodes. nih.gov It also reduced the diameter of peritumor lymphatic vessels and the number of tumor cells arriving in the draining lymph node. nih.gov
The dual inhibition of both angiogenesis (via VEGFR-2) and lymphangiogenesis (via VEGFR-3) makes cediranib a compelling agent for preventing tumor growth and metastasis. researchgate.netnih.gov By targeting both blood and lymphatic vessels, cediranib can effectively cut off the tumor's supply of nutrients and oxygen, as well as its routes of escape.
The table below summarizes the key findings on the mechanisms of lymphangiogenesis inhibition by cediranib from various preclinical studies.
| Model System | Key Findings |
| Human Endothelial Cells (in vitro) | Inhibited VEGF-C156S-induced phosphorylation of VEGFR-3. Blocked proliferation, survival, and migration of lymphatic endothelial cells. |
| Adenovirus-induced Lymphangiogenesis Model (in vivo) | Prevented lymphangiogenesis induced by adenoviruses expressing VEGF-C. |
| T241 Fibrosarcoma Model (in vivo) | Inhibited lymphatic hyperplasia and seeding of tumor cells to regional lymph nodes. Reduced peritumor lymphatic vessel diameter and tumor cell arrival in draining lymph nodes. |
Induction of Apoptosis and G1 Phase Cell Cycle Arrest in Cancer Cells
Cediranib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) kinases, has been shown to exert direct antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells. scilit.comresearchgate.net In vitro studies on the non-small-cell lung cancer (NSCLC) cell line A549 have demonstrated that cediranib treatment can inhibit cell proliferation and colony formation. researchgate.netnih.gov This inhibition is, in part, attributable to the induction of G1 phase cell cycle arrest. nih.gov
The mechanism underlying this G1 arrest involves the downregulation of key proteins that regulate the G1/S phase transition. nih.gov Specifically, cediranib treatment leads to a reduction in the expression of cyclin-dependent kinase 4 (CDK4), cyclin D1, CDK2, and cyclin E. nih.gov These proteins form complexes that are crucial for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors, which are necessary for the expression of genes required for S phase entry. By reducing the levels of these regulatory proteins, cediranib effectively halts the cell cycle in the G1 phase, preventing cancer cell replication. nih.gov The increased proportion of cells in the G1 phase following cediranib treatment is a hallmark of this effect. nih.gov
| Protein | Effect of Cediranib Treatment | Role in Cell Cycle |
|---|---|---|
| CDK4 | Reduced Expression | Forms complex with Cyclin D1 to initiate G1 phase progression. |
| Cyclin D1 | Reduced Expression | Activates CDK4 to drive cells through the G1 phase. |
| CDK2 | Reduced Expression | Forms complex with Cyclin E to promote G1/S transition. |
| Cyclin E | Reduced Expression | Activates CDK2 to finalize commitment to S phase. |
Autophagy Induction Mechanisms in Cellular Models
In addition to apoptosis and cell cycle arrest, cediranib has been observed to induce autophagy in cancer cells. scilit.comresearchgate.net Autophagy is a cellular self-degradation process that can have dual roles in cancer, either promoting survival or contributing to cell death. nih.gov In the A549 NSCLC cell line, cediranib treatment leads to an increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, a key indicator of autophagosome formation and autophagic activity. nih.govnih.gov
The induction of autophagy by cediranib is mediated through the modulation of key signaling pathways that regulate cellular metabolism and growth. nih.gov Research indicates that cediranib treatment results in the decreased phosphorylation of Akt, p38, Erk1/2, and the mammalian target of rapamycin (mTOR). nih.govnih.gov The Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy. nih.gov By suppressing this pathway, cediranib relieves the inhibitory effect of mTOR on the autophagy-initiating complex, leading to the formation of autophagosomes. nih.gov The MAPK/Erk1/2 pathway is also implicated in this process. nih.gov
Impact on Homologous Recombination Repair (HRR) Pathway through BRCA1/2 and RAD51 Downregulation
A significant aspect of cediranib's mechanism of action is its ability to suppress the homologous recombination repair (HRR) pathway, a critical DNA double-strand break repair mechanism. researchgate.netnih.govnih.gov This effect is particularly relevant to its synergistic activity with poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.netnih.gov The key molecular targets of cediranib in this context are the HRR proteins BRCA1, BRCA2, and RAD51, the expression of which is downregulated following cediranib treatment. researchgate.netnih.gov
The downregulation of these essential HRR factors occurs through at least two distinct mechanisms:
Hypoxia-Induced Suppression : As an anti-angiogenic agent, cediranib can induce tumor hypoxia. nih.govnih.gov Prolonged hypoxic conditions are known to suppress the expression of BRCA1, BRCA2, and RAD51. researchgate.netnih.gov
Direct, Hypoxia-Independent Repression : Cediranib also exerts a direct effect on the expression of these genes, independent of its impact on tumor vasculature and oxygen levels. nih.govnih.gov This direct mechanism involves the inhibition of the platelet-derived growth factor receptor (PDGFR). nih.govnih.gov PDGFR inhibition leads to the activation of protein phosphatase 2A (PP2A). nih.govnih.gov Activated PP2A, in turn, facilitates the formation of a transcriptional repressor complex consisting of E2F transcription factor 4 (E2F4) and RB transcriptional corepressor like 2 (RB2/p130). nih.govnih.gov This complex then binds to the promoters of the BRCA1, BRCA2, and RAD51 genes, leading to the repression of their transcription. nih.govnih.gov
This dual mechanism of action, leading to the suppression of the HRR pathway, creates a state of "BRCAness" or HRR deficiency in tumors that may not have intrinsic BRCA1/2 mutations. researchgate.net This acquired vulnerability renders cancer cells more susceptible to PARP inhibitors, providing a strong rationale for the combination of cediranib and olaparib (B1684210) in clinical settings. researchgate.netnih.gov
| Mechanism | Key Mediators | Effect on HRR Proteins (BRCA1/2, RAD51) |
|---|---|---|
| Hypoxia-Dependent | Tumor Hypoxia | Suppressed Expression |
| Hypoxia-Independent | PDGFR Inhibition → PP2A Activation → E2F4/RB2/p130 Complex | Transcriptional Repression |
Preclinical Efficacy and Pharmacological Studies
In Vitro Efficacy in Cancer Cell Lines
Cediranib (B1683797) has demonstrated significant anti-proliferative effects in various cancer cell lines. In studies involving non-small-cell lung cancer (NSCLC) A549 cells, cediranib was found to inhibit cell proliferation and clone formation in a manner dependent on both concentration and time. nih.gov For instance, the half-maximal lethal concentrations (LC50) for A549 cells after 48 hours of treatment was determined to be 6.45 μM. nih.gov This inhibitory action is associated with the induction of apoptosis and cell cycle arrest at the G1 phase. nih.gov
Similar efficacy has been observed in pancreatic ductal adenocarcinoma (PDAC) cells. Research showed that cediranib treatment decreased PDAC cell proliferation and clonogenic survival. nih.gov The mechanism behind this effect involves the induction of apoptotic cell death, which is achieved through the inhibition of several anti-apoptotic proteins, including cIAP1, XIAP, MCL-1, and survivin. nih.gov These findings highlight cediranib's direct anti-tumor activities at a cellular level, independent of its anti-angiogenic properties.
| Cell Line | Cancer Type | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | Proliferation (CCK-8), Clonogenic Formation, Apoptosis | Inhibited cell proliferation and clone formation; induced apoptosis and G1 phase cell cycle arrest. | nih.gov |
| Various PDAC Cell Lines | Pancreatic Ductal Adenocarcinoma | Proliferation, Clonogenic Survival, Apoptosis | Decreased cell proliferation and clonogenic survival; induced apoptosis via inhibition of anti-apoptotic proteins. | nih.gov |
| IGROV1, SKOV3, PEO14 | Ovarian Cancer | Cell Viability, Clonogenic Survival | Down-regulated expression of DNA repair factors (BRCA1, RAD51); increased sensitivity to PARP inhibitors. | mdedge.com |
| MCF7, MDA-MB-231 | Breast Cancer | Cell Viability | Down-regulated expression of DNA repair factors (BRCA1, RAD51). | mdedge.com |
Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. drugbank.com Its mechanism of action involves blocking the signaling pathways crucial for angiogenesis. In human endothelial cells, cediranib effectively inhibits the ligand-induced phosphorylation of both VEGFR-2 and VEGFR-3 at concentrations of 1 nmol/L or less. researchgate.net This inhibition extends to the activation of downstream signaling molecules, thereby blocking the proliferation, survival, and migration of both blood and lymphatic vascular endothelial cells. researchgate.net
Studies using human umbilical vein endothelial cells (HUVECs) have specifically shown that cediranib potently inhibits VEGF-A-induced VEGFR-2 phosphorylation. researchgate.net This direct inhibition of key receptors on endothelial cells underpins the compound's strong anti-angiogenic effects observed in preclinical models. drugbank.comresearchgate.net
Cediranib's anti-angiogenic activity can induce a hypoxic tumor microenvironment, which in turn alters tumor cell metabolism and pathways related to nucleotide synthesis and DNA repair. nih.govmdedge.com Preclinical studies have revealed that cediranib treatment leads to the downregulation of key factors in the homology-directed DNA repair (HDR) pathway, specifically BRCA1, BRCA2, and RAD51. nih.govmdedge.com This effect is partly attributed to the induction of hypoxia, which suppresses the gene expression of these critical repair proteins. nih.gov
This suppression of the HDR pathway was observed in various cancer cell lines, including those from breast and ovarian cancers. nih.gov The downregulation of these proteins compromises the cancer cells' ability to repair DNA damage, creating a synthetic lethality that sensitizes them to other treatments like PARP inhibitors. mdedge.com These findings indicate that cediranib can alter the DNA repair capacity of cancer cells, a process fundamentally linked to nucleotide metabolism, by modifying the tumor microenvironment. mdedge.com
In Vivo Efficacy in Preclinical Animal Models
Cediranib has demonstrated broad-spectrum anti-tumor activity across a diverse range of human tumor xenograft and syngeneic mouse models.
Ovarian Cancer: In patient-derived ovarian cancer xenograft models, cediranib has been shown to significantly reduce disease progression and improve survival. researchgate.net
Prostate Cancer: In a preclinical model of advanced prostate cancer (DU145/RasB1), cediranib effectively inhibited the development of bone and brain metastases. nih.gov
Lung Cancer: Studies on NSCLC xenografts (Calu-3) showed that cediranib administration can rapidly decrease tumor perfusion, leading to acute hypoxia within the tumor. nih.gov
Breast Cancer: Xenograft models of breast cancer have been used to demonstrate that cediranib induces a deficiency in homologous recombination repair by suppressing BRCA1/2 and RAD51 expression. nih.gov
Colorectal Cancer: In a colorectal cancer xenograft model (HT29), combining cediranib with radiotherapy was found to significantly enhance tumor control. karger.comnih.gov This was attributed to a "normalization" of the tumor vasculature, which improved oxygenation and the efficacy of the radiation treatment. karger.comnih.gov
Glioblastoma: In orthotopic glioblastoma models (U87, U118, CNS1), cediranib significantly prolonged the survival of mice. nih.govnih.gov This effect was notably linked to a reduction in vasogenic edema (brain swelling), even in cases where tumor growth persisted. nih.govnih.gov Cediranib treatment decreased vascular permeability in these models. nih.gov
Pancreatic Cancer: While direct preclinical studies in pancreatic cancer models have been noted as limited in some reports, the rationale for its use is based on its ability to induce homologous recombination deficiency, potentially sensitizing these tumors to other therapies. nih.govumich.edu
Sarcoma: Cediranib has shown significant single-agent activity in models of metastatic alveolar soft part sarcoma (ASPS), a rare and highly vascular tumor. nih.govelsevierpure.com It has also been evaluated against various childhood sarcoma xenografts, where it demonstrated an ability to retard tumor growth. nih.gov
Across numerous preclinical animal models, cediranib consistently demonstrates the ability to inhibit tumor growth. nih.gov This effect is typically dose-dependent, with significant tumor growth inhibition observed in xenograft models of colon, lung, prostate, and breast cancer. nih.gov The primary effect of cediranib as a single agent is largely cytostatic, meaning it significantly slows or halts the progression of tumor growth rather than causing substantial tumor regression. nih.gov
Objective tumor regressions have been reported, but they are generally infrequent. nih.gov In some specific models, such as glioblastoma, cediranib's therapeutic benefit is not solely dependent on inhibiting tumor volume. nih.gov It can prolong survival by alleviating secondary effects like vasogenic edema, which is a major cause of morbidity and mortality. nih.govnih.gov In colorectal cancer models, cediranib monotherapy resulted in growth inhibition comparable to radiotherapy, and significantly delayed tumor doubling time. karger.com
| Cancer Type | Animal Model Type | Key Findings | Reference |
|---|---|---|---|
| Ovarian | Patient-Derived Xenograft | Reduced disease progression and improved survival. | researchgate.net |
| Prostate | Human Tumor Xenograft (DU145/RasB1) | Inhibited bone and brain metastasis. | nih.gov |
| Lung (NSCLC) | Human Tumor Xenograft (Calu-3) | Reduced tumor perfusion, leading to acute hypoxia. | nih.gov |
| Colorectal | Human Tumor Xenograft (HT29) | Enhanced tumor growth inhibition when combined with radiotherapy; normalized vasculature. | karger.comnih.gov |
| Glioblastoma | Human Tumor Xenograft (U87, U118) | Prolonged survival by reducing vasogenic edema; decreased vascular permeability. | nih.govnih.gov |
| Sarcoma (ASPS) | Human Tumor Xenograft | Demonstrated substantial single-agent anti-tumor activity and disease control. | nih.govelsevierpure.com |
| Childhood Cancers (Sarcomas, Glioblastoma) | Human Tumor Xenograft | Significantly retarded tumor growth; primarily cytostatic effect with infrequent regressions. | nih.gov |
Vascular Normalization and Microvascular Function Enhancement
Preclinical studies have demonstrated that cediranib can induce a process known as vascular normalization, which transforms the abnormal and inefficient tumor vasculature into a more functional and organized network. nih.govharvard.edu This process is characterized by several key morphological and functional changes. In glioblastoma xenograft models, treatment with cediranib has been shown to transiently decrease tumor vessel diameter and permeability. nih.govnih.gov This reduction in permeability is a critical aspect of its mechanism, leading to a more controlled and less leaky microvasculature. nih.gov
Intravital microscopy and advanced magnetic resonance imaging (MRI) techniques in preclinical models have confirmed these effects, showing that cediranib significantly decreases vascular permeability, vessel diameter, and vascular hemoconcentration. nih.govnih.gov Furthermore, studies have observed a transient decrease in the thickness of the basement membrane surrounding tumor blood vessels. nih.govnih.gov By restructuring the tumor's blood vessels, cediranib can improve perfusion and create a microenvironment that is less conducive to tumor growth. mdpi.com
Table 1: Preclinical Effects of Cediranib on Tumor Vasculature
| Parameter | Model System | Observed Effect | Reference |
|---|---|---|---|
| Vascular Permeability (Ktrans) | Glioblastoma Xenografts | Significant Decrease | nih.gov |
| Vessel Diameter | Glioblastoma Xenografts | Significant Transient Decrease | nih.govnih.gov |
| Microvascular Density | Glioblastoma Xenografts | Decrease | nih.gov |
| Basement Membrane Thickness | Glioblastoma Xenografts | Transient Decrease | nih.gov |
Alleviation of Tumor-Associated Edema Mechanisms
A primary consequence of the vascular normalization induced by cediranib is the significant alleviation of tumor-associated edema, particularly vasogenic edema. harvard.edunih.gov This type of edema results from the hyperpermeability of tumor blood vessels, a process driven in large part by the upregulation of the VEGF signaling pathway. nih.govmdpi.com By inhibiting VEGF receptors, cediranib directly counteracts this key driver of vascular leakage. harvard.edunih.gov
In preclinical glioblastoma models, the reduction in vascular permeability following cediranib treatment leads to a marked decrease in fluid leakage from the intravascular space into the brain parenchyma. nih.govnih.gov This anti-edema effect has been shown to be a critical component of the therapeutic benefit observed in these models. nih.gov Notably, experimental studies have demonstrated that cediranib can prolong survival in rodent glioblastoma models primarily through its control of vasogenic edema, even in instances where there is persistent tumor growth. harvard.edunih.gov This suggests that managing the secondary effects of the tumor, such as swelling, is a key mechanism of action for this compound. harvard.edu The survival benefit from cediranib in these models was found to be greater than that achieved with standard steroid treatments for edema. harvard.edu
Impact on Tumor Microenvironment, including Hypoxia and Immune Cell Infiltrates
The normalization of tumor vasculature by cediranib has profound effects on the broader tumor microenvironment (TME). mdpi.comfrontiersin.org One of the most significant consequences is the alleviation of tumor hypoxia. nih.gov The abnormal and chaotic vasculature of tumors leads to inefficient blood flow and oxygen delivery, creating hypoxic regions that promote tumor progression and immune evasion. nih.govfrontiersin.org By improving the structure and function of blood vessels, vascular normalization enhances tumor perfusion and oxygenation, thereby reducing hypoxia. mdpi.comnih.gov This change can make the TME less hostile to anti-tumor immune responses. mdpi.com
Cediranib also directly influences the immune landscape within the tumor. In preclinical models of high-grade serous ovarian cancer (HGSOC), short-term treatment with cediranib resulted in increased infiltrates of tumor T-cells and alterations in myeloid cell populations. nih.gov A more normalized vasculature facilitates the migration of immune effector cells into the tumor. mdpi.com Alleviating hypoxia can also promote the polarization of tumor-associated macrophages (TAMs) to a more anti-tumor M1-like phenotype and reduce the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). frontiersin.org However, the long-term immunological effects can be complex, with some studies indicating that continued treatment did not sustain changes to the immune microenvironment in certain resistant tumor models. nih.gov
Table 2: Impact of Cediranib on the Tumor Microenvironment
| TME Component | Model System | Observed Effect | Reference |
|---|---|---|---|
| Hypoxia | General Preclinical Models | Alleviation due to improved perfusion from vascular normalization | mdpi.comnih.gov |
| T-Cell Infiltrates | HGSOC Mouse Models | Increased with short-term treatment | nih.gov |
| Myeloid Cells | HGSOC Mouse Models | Alterations in populations | nih.gov |
| Immunosuppressive Cells (Tregs, MDSCs) | General Preclinical Models | Reduced recruitment associated with vascular normalization | frontiersin.org |
Mechanisms of Acquired Resistance to Cediranib
Upregulation of Compensatory Signaling Pathways
A primary mechanism of resistance to cediranib (B1683797) involves the upregulation of compensatory signaling pathways that restore angiogenesis and promote tumor growth, effectively bypassing the VEGFR blockade.
The activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a known mechanism of resistance to anti-angiogenic therapies. While direct evidence linking EGFR activation specifically to cediranib resistance is multifaceted, the principle of pathway crosstalk is well-established. nih.govnih.govmdpi.com In various cancers, inhibition of one receptor tyrosine kinase (RTK) can lead to the compensatory activation of another, such as EGFR. nih.govresearchgate.net This activation can sustain downstream signaling through critical pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation, survival, and angiogenesis, thereby circumventing the effects of VEGFR inhibition by cediranib. nih.govmdpi.com
Research has identified the Interleukin-6 (IL-6)/JAK/STAT signaling pathway as a critical driver of cediranib resistance, particularly in ovarian cancer. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Studies using mouse models of high-grade serous ovarian cancer (HGSOC) revealed that tumors resistant to cediranib often exhibit intrinsically high levels of IL-6 and JAK/STAT signaling. nih.govaacrjournals.org Cediranib treatment can further increase endothelial STAT3 activation. nih.govaacrjournals.org The activation of this pathway, driven by the inflammatory cytokine IL-6, promotes tumor cell proliferation, survival, and invasion. frontiersin.orgescholarship.org In preclinical models, combining cediranib with an anti-IL-6 antibody overcame resistance, leading to increased survival, reduced blood vessel density, and decreased pSTAT3 levels. nih.govaacrjournals.orgaacrjournals.org
| Model | Resistance Mechanism | Combination Therapy | Outcome |
| HGSOC Mouse Model 1 | High IL-6/JAK-STAT signaling | Cediranib + anti-IL-6 Ab | Increased survival, reduced vessel density nih.govaacrjournals.orgaacrjournals.org |
| HGSOC Mouse Model 2 | High PD-1 signaling | Cediranib + anti-PD-1 Ab | Increased survival, decreased vessel density nih.gov |
The immune checkpoint pathway involving Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is another significant axis in cediranib resistance. nih.govaacrjournals.org In HGSOC models with lower intrinsic IL-6 signaling but high PD-1 signaling, long-term cediranib treatment eventually led to relapse associated with high levels of immune cell PD-1 and PD-L1. nih.gov The PD-1 pathway functions to attenuate immune responses, and its activation in the tumor microenvironment can help cancer cells evade immune destruction. mdpi.comnih.govyoutube.com Combining cediranib with an anti-PD-1 antibody proved superior to monotherapy in these models, enhancing T-cell infiltration and reducing blood vessel density. nih.govaacrjournals.org
The Hepatocyte Growth Factor (HGF)/c-MET signaling pathway is a well-documented bypass mechanism contributing to resistance against VEGFR inhibitors like cediranib. aacrjournals.orgnih.gov In non-small cell lung cancer (NSCLC) models, acquired resistance to cediranib was associated with increased expression of stromal-derived HGF and subsequent activation of its receptor, c-MET, in both cancer and stromal cells. aacrjournals.org This activation drives angiogenesis and tumor proliferation independently of the VEGF pathway. nih.govmdpi.com The resistant tumors also exhibited a more tortuous vasculature. aacrjournals.org Dual inhibition of both VEGFR and c-MET signaling successfully delayed the onset of resistance and prevented these vascular alterations, highlighting the importance of this pathway. aacrjournals.org Furthermore, high pretreatment plasma levels of HGF have been correlated with poorer survival in patients receiving VEGFR TKIs. aacrjournals.org
Adaptive Changes in DNA Repair Mechanisms (e.g., BRCA1/2 reversion mutations)
When cediranib is used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors, a key mechanism of acquired resistance involves the restoration of homologous recombination (HR) DNA repair. In patients with tumors harboring germline mutations in BRCA1 or BRCA2 genes, the development of secondary somatic mutations, known as reversion mutations, can restore the open reading frame of the gene. nih.govcarislifesciences.com This restores the function of the BRCA protein, reactivates the HR pathway, and thereby confers resistance to PARP inhibitors. nih.govgencat.cat The detection of these reversion mutations, which can be identified through circulating tumor DNA (ctDNA) analysis, is a critical biomarker for resistance to this combination therapy. gencat.catnih.gov
Tumor Microenvironment Remodeling in Resistance Development
The tumor microenvironment (TME) plays a pivotal role in the development of resistance to anti-angiogenic therapies. Prolonged treatment with agents like cediranib can induce hypoxia, which triggers a cascade of adaptive responses within the TME. mdpi.com This remodeling can involve the recruitment of pro-angiogenic immune cells and the alteration of the extracellular matrix. mdpi.comnih.gov For example, KRAS, a key oncogene, is known to remodel the TME by promoting angiogenesis through the production of factors like VEGF and CXCLs. rondepinho.com While cediranib targets VEGF signaling, the complex interplay of other cells and factors within the TME can provide alternative support for tumor vascularization and growth, ultimately contributing to therapeutic resistance. nih.govrondepinho.com
Preclinical Rationales for Combination Therapies with Cediranib
Synergy with Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib)
The combination of cediranib (B1683797) with PARP inhibitors like olaparib (B1684210) has shown significant promise in preclinical models, with a strong mechanistic rationale for their synergistic interaction. asco.orgnih.gov This synergy has been observed in various cancer types, including ovarian and small-cell lung cancer. onclive.comaacrjournals.org
The concept of synthetic lethality is central to the efficacy of combining cediranib and PARP inhibitors. nih.govnih.govyoutube.com Synthetic lethality occurs when the simultaneous loss of two gene functions is lethal to a cell, while the loss of either one alone is not. nih.govyoutube.com PARP inhibitors are particularly effective in tumors with pre-existing defects in the homologous recombination (HR) pathway of DNA repair, often due to mutations in genes like BRCA1 and BRCA2. nih.govnih.gov
Cediranib's role in this combination is to induce a state of "BRCAness" or a phenotype of homologous recombination deficiency (HRD) in tumors that are otherwise proficient in HR. mdpi.comonclive.com By inhibiting VEGF receptors, cediranib can induce hypoxia (low oxygen levels) within the tumor microenvironment. nih.govclinicaltrials.gov This hypoxia, in turn, suppresses the expression of key HR proteins, including BRCA1, BRCA2, and RAD51. nih.govresearchgate.netthe-hospitalist.org This downregulation of HR machinery renders the cancer cells vulnerable to PARP inhibition, creating a synthetic lethal interaction. researchgate.netonclive.com
Preclinical research has demonstrated that cediranib can induce an HRD phenotype through multiple mechanisms. The primary mechanism is the induction of tumor hypoxia. nih.govresearchgate.net Hypoxia has been shown to downregulate the expression of BRCA1 and RAD51, crucial components of the HR repair pathway. nih.govclinicaltrials.gov This suppression of HR gene expression effectively phenocopies the genetic HRD found in BRCA-mutated tumors. nih.govascopubs.org
Studies have shown that cediranib treatment leads to a decrease in the expression of HDR factors BRCA1, BRCA2, and RAD51 in tumor xenografts. the-hospitalist.org This effect was observed in the tumor tissue but not in the bone marrow, suggesting a potential therapeutic window for this combination. the-hospitalist.org Furthermore, cediranib has been found to directly suppress the expression of HR factors in cell culture under normal oxygen conditions, indicating that its effects on HR are not solely dependent on hypoxia. nih.gov
The PI3K/AKT signaling pathway is a critical regulator of cell survival and has been implicated in the regulation of "BRCAness" and sensitivity to PARP inhibitors. mdpi.com Preclinical evidence suggests that targeting pathways like PI3K/AKT can pharmacologically induce an HRD phenotype. researchgate.net While direct evidence for cediranib's abrogation of AKT signaling in the context of PARP inhibitor combination is still emerging, the interplay between angiogenesis and survival pathways is an active area of investigation.
Combinations with Chemotherapeutic Agents (e.g., Paclitaxel, Oxaliplatin, 5-FU, Cisplatin, Docetaxel, Irinotecan, Gemcitabine, Pemetrexed)
Cediranib has been evaluated in preclinical models in combination with a wide array of conventional chemotherapeutic agents, demonstrating the potential to enhance their anti-tumor effects. nih.gov
Chemotherapeutic agents like paclitaxel function by disrupting microtubule dynamics, leading to an arrest of the cell cycle in the M phase (mitosis) and subsequent cell death. nih.gov Preclinical studies combining cediranib with such agents have been conducted, although the specific effects on cell cycle abrogation and mitotic catastrophe are not extensively detailed in the provided search results. However, the rationale for such combinations often involves the anti-angiogenic effect of cediranib creating a more hostile tumor microenvironment, potentially sensitizing the cancer cells to the cytotoxic effects of chemotherapy.
Preclinical studies have consistently shown that combining cediranib with various chemotherapeutic agents results in greater tumor growth inhibition than either treatment alone. nih.gov In human tumor xenograft models, statistically significant enhancements in anti-tumor activity were observed when cediranib was combined with agents such as 5-fluorouracil (5-FU), docetaxel, oxaliplatin, gemcitabine, pemetrexed, irinotecan, and cisplatin. nih.gov
Notably, the combination of cediranib with gemcitabine or irinotecan resulted in profound tumor growth inhibition of 99% and 98%, respectively. nih.gov The anti-vascular effects of cediranib, which lead to a reduction in tumor blood supply, are thought to contribute significantly to this enhanced activity. nih.govnih.gov By normalizing the tumor vasculature, cediranib may also improve the delivery and efficacy of concurrently administered chemotherapy.
Table 1: Preclinical Cediranib Combination Therapies and Observed Effects
| Combination Agent | Therapeutic Class | Key Preclinical Findings |
|---|---|---|
| Olaparib | PARP Inhibitor | Induces synthetic lethality, particularly in HR-proficient tumors, by creating an HRD phenotype through hypoxia-induced downregulation of BRCA1/2 and RAD51. nih.govresearchgate.netthe-hospitalist.orgonclive.com |
| Paclitaxel | Chemotherapy (Taxane) | Combination with cediranib and carboplatin showed efficacy in recurrent cervical cancer. nih.gov |
| Oxaliplatin | Chemotherapy (Platinum) | Combination with cediranib and 5-FU demonstrated promising antitumor activity in advanced colorectal cancer. nih.gov Enhanced tumor growth inhibition observed in xenograft models. nih.gov |
| 5-Fluorouracil (5-FU) | Chemotherapy (Antimetabolite) | Enhanced tumor growth inhibition when combined with cediranib in xenograft models. nih.gov |
| Cisplatin | Chemotherapy (Platinum) | Enhanced tumor growth inhibition when combined with cediranib in xenograft models. nih.gov |
| Docetaxel | Chemotherapy (Taxane) | Enhanced tumor growth inhibition when combined with cediranib in xenograft models. nih.gov |
| Irinotecan | Chemotherapy (Topoisomerase I Inhibitor) | Profound tumor growth inhibition (98%) when combined with cediranib in xenograft models. nih.gov |
| Gemcitabine | Chemotherapy (Antimetabolite) | Profound tumor growth inhibition (99%) when combined with cediranib in xenograft models. nih.gov |
| Pemetrexed | Chemotherapy (Antimetabolite) | Enhanced tumor growth inhibition when combined with cediranib in xenograft models. nih.gov |
Combinations with Other Targeted Therapies
The preclinical exploration of cediranib in combination with other targeted therapies has revealed synergistic or additive anti-tumor effects across various cancer models. These investigations provide a strong rationale for the clinical evaluation of these combination regimens, aiming to overcome resistance mechanisms and enhance therapeutic efficacy.
EGFR Inhibitors (e.g., Gefitinib)
Preclinical and clinical data suggest a synergistic relationship between the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. nih.gov One of the proposed mechanisms of resistance to VEGFR inhibitors like cediranib is the upregulation of the EGFR pathway. drugbank.com This compensatory signaling can promote tumor growth and survival despite the blockade of VEGF-mediated angiogenesis.
Furthermore, activation of the EGFR pathway has been shown to increase the production of angiogenic factors, including VEGF itself. This creates a feedback loop that can sustain tumor neovascularization. By co-administering cediranib with an EGFR inhibitor such as gefitinib, it is possible to simultaneously block both the primary angiogenic signaling and a key resistance pathway. This dual blockade is hypothesized to lead to a more profound and durable anti-tumor response compared to either agent alone. drugbank.com Preclinical models have demonstrated that the combination of VEGFR and EGFR inhibitors can result in enhanced suppression of tumor growth. drugbank.com
Proteasome Inhibitors (e.g., SC68896)
There is a lack of specific preclinical studies investigating the combination of cediranib with the proteasome inhibitor SC68896. Broader searches for combinations of cediranib with any proteasome inhibitor have also not yielded specific preclinical data outlining a mechanistic rationale or demonstrating synergistic effects. Proteasome inhibitors, in general, function by disrupting cellular protein homeostasis, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. While a theoretical rationale for combination could be hypothesized, for instance, by targeting both the tumor vasculature with cediranib and intracellular protein degradation with a proteasome inhibitor, there is currently no direct preclinical evidence to support the combination of cediranib and SC68896.
Ribonucleotide Reductase Inhibitors (e.g., Triapine)
A significant preclinical rationale exists for combining cediranib with the ribonucleotide reductase inhibitor, triapine. A study investigating a triple combination of triapine, the PARP inhibitor olaparib, and cediranib in BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer models demonstrated marked suppression of tumor growth and prolonged survival in xenograft mouse models. nih.govclinicaltrials.gov
The key mechanistic insight from this study is that cediranib abrogates the pro-survival and anti-apoptotic AKT signaling pathway. nih.govdrugbank.comclinicaltrials.gov By inhibiting this critical survival pathway, cediranib enhances the cytotoxic effects of triapine and olaparib. nih.govclinicaltrials.gov Triapine, by inhibiting ribonucleotide reductase, depletes the pool of deoxynucleotides necessary for DNA synthesis and repair, thereby inducing DNA damage. The concurrent inhibition of the AKT survival pathway by cediranib lowers the threshold for apoptosis, making the cancer cells more susceptible to the DNA damage induced by triapine. This combination, therefore, represents a multi-pronged attack on tumor cell proliferation, survival, and DNA repair mechanisms.
The study's findings in both subcutaneous and intraperitoneal xenograft models provide a strong preclinical proof-of-principle for this combination strategy, particularly in overcoming resistance to other targeted agents like PARP inhibitors. nih.govclinicaltrials.gov
Immunomodulatory Agents (e.g., Anti-IL6, Anti-PD-1 Antibodies)
A compelling preclinical rationale supports the combination of cediranib with immunomodulatory agents, including anti-Interleukin-6 (IL-6) and anti-Programmed Death-1 (PD-1) antibodies.
Anti-IL6 Antibodies: In preclinical models of ovarian cancer, it has been observed that tumors resistant to cediranib exhibit intrinsically high levels of IL-6 and downstream JAK/STAT signaling. nih.gov This suggests that IL-6-mediated inflammation can be a mechanism of resistance to anti-angiogenic therapy. A study demonstrated that combining cediranib with a murine anti-IL-6 antibody led to superior outcomes compared to either monotherapy. nih.gov The combination resulted in increased mouse survival, a reduction in blood vessel density, and decreased phosphorylation of STAT3. nih.gov Furthermore, this combination was associated with an increase in T-cell infiltrates within the tumor, indicating a more robust anti-tumor immune response. nih.gov
Anti-PD-1 Antibodies: The rationale for combining cediranib with anti-PD-1 antibodies stems from the ability of VEGFR inhibitors to modulate the tumor microenvironment, making it more permissive to an anti-tumor immune response. VEGF itself has immunosuppressive properties. By inhibiting VEGF signaling, cediranib can help to reverse this immunosuppression. Preclinical studies in a syngeneic orthotopic mouse model of high-grade serous ovarian cancer showed that the combination of cediranib and an anti-PD-1 antibody significantly increased survival. nih.gov This suggests that by reducing the angiogenic and immunosuppressive effects of VEGF, cediranib can enhance the efficacy of immune checkpoint blockade, allowing for a more effective T-cell-mediated attack on the tumor.
The following table summarizes the key findings from a preclinical study combining cediranib with an anti-IL-6 antibody in a murine HGSOC model.
| Treatment Group | Median Survival (days) | Peritoneal Metastasis |
| Control | 153 | Present |
| Cediranib | No significant effect | Increased |
| Anti-IL6 | Increased survival (p < 0.03) | Not specified |
| Cediranib + Anti-IL6 | 212 (p < 0.0002 vs. control) | No additional formation |
Data adapted from a study on immune mechanisms of resistance to cediranib in ovarian cancer. nih.gov
mTOR Inhibitors (e.g., Temsirolimus)
The combination of cediranib with mTOR inhibitors, such as temsirolimus or its analogue rapamycin (B549165), has shown promise in preclinical studies. The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism, and its pathway is often dysregulated in cancer.
A study by the Pediatric Preclinical Testing Program evaluated the combination of cediranib and rapamycin in six different childhood cancer xenograft models. nih.gov The findings from this study provide a solid preclinical rationale for this combination.
The combination of cediranib and rapamycin was found to be superior to either drug used as a single agent in two of the six tested models. nih.gov Furthermore, an interaction assessment analysis categorized the combination as having additive or supra-additive effects in four of the six models in terms of prolonging the time to a predefined event (tumor size progression). nih.gov While the combination did not lead to tumor regressions, the significant delay in tumor growth highlights the potential of dual inhibition of the VEGF and mTOR pathways. nih.gov
The mechanistic basis for this synergy is likely multifactorial, involving the simultaneous targeting of tumor angiogenesis by cediranib and the direct inhibition of tumor cell proliferation and survival by the mTOR inhibitor.
The table below summarizes the outcomes of the combination of cediranib and rapamycin in the preclinical pediatric cancer models.
| Tumor Model | Single Agent Activity (Cediranib) | Single Agent Activity (Rapamycin) | Combination Effect | Interaction Assessment |
| Model 1 | Modest growth inhibition | Not specified | Superior to single agents | Additive/Supra-additive |
| Model 2 | Modest growth inhibition | Not specified | Superior to single agents | Additive/Supra-additive |
| Model 3 | Modest growth inhibition | Not specified | Additive effect | Additive/Supra-additive |
| Model 4 | Modest growth inhibition | Not specified | Additive effect | Additive/Supra-additive |
| Model 5 | Modest growth inhibition | Not specified | Not superior | Not specified |
| Model 6 | Modest growth inhibition | Not specified | Not superior | Not specified |
Based on data from the Pediatric Preclinical Testing Program. nih.gov
Combinations with Radiotherapy
Preclinical studies have provided a strong rationale for combining cediranib with radiotherapy. The anti-angiogenic effects of cediranib are thought to "normalize" the chaotic and inefficient tumor vasculature. This normalization process can lead to a temporary improvement in tumor blood flow and oxygenation. Since the efficacy of radiotherapy is highly dependent on the presence of oxygen to generate cytotoxic free radicals, this transient increase in tumor oxygenation can sensitize cancer cells to the effects of radiation.
Furthermore, cediranib's inhibition of VEGFR signaling can directly impact the survival of irradiated endothelial cells, which are critical for the regrowth of the tumor vasculature after radiotherapy. By preventing the repair and re-establishment of the blood supply, cediranib can enhance the long-term efficacy of radiation treatment.
Preclinical models have demonstrated that the concurrent administration of cediranib and radiotherapy can lead to enhanced tumor growth delay and improved local tumor control compared to either modality alone. These findings have provided the basis for clinical trials investigating this combination in various cancer types.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Cediranib (B1683797), an orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, has undergone extensive preclinical evaluation to characterize its pharmacokinetic profile. nih.gov Studies in animal models have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its development as a therapeutic agent.
Metabolic Pathways: Flavin-Containing Monooxygenase (FMO1, FMO3) and Uridine 5'-Diphospho-Glucuronosyltransferase (UGT1A4)
The in vitro metabolism of cediranib has been investigated in hepatic preparations from various preclinical species and humans. nih.govresearchgate.net In human hepatocytes, the primary metabolic route is pyrrolidine (B122466) N+-glucuronidation. nih.govresearchgate.net The main oxidative pathways identified include di- and trioxidations, as well as pyrrolidine N-oxidation. nih.govresearchgate.net
Enzymology studies using recombinant human enzymes have elucidated the specific enzymes responsible for these metabolic transformations. The N-oxidation of cediranib is mediated by flavin-containing monooxygenase 1 (FMO1) and FMO3. nih.govresearchgate.net The major metabolic pathway, N+-glucuronidation, is predominantly catalyzed by Uridine 5'-diphospho-glucuronosyltransferase 1A4 (UGT1A4). nih.govresearchgate.netnih.gov Notably, cytochrome P450 enzymes play only a minor role in the metabolism of cediranib. nih.govresearchgate.net
Interestingly, significant interspecies differences in metabolism have been observed. The N+-glucuronide metabolite, which is prominent in human liver microsomes, was not detected in liver microsomes from a range of preclinical species, including mice, rats, guinea pigs, rabbits, dogs, and monkeys. nih.govresearchgate.net However, other human metabolites of cediranib were identified in hepatocytes from rats and cynomolgus monkeys. nih.gov
Below is a summary of the key enzymes involved in the metabolism of cediranib.
| Metabolic Pathway | Key Enzymes | Metabolite Formed | Species in which Pathway is Prominent |
|---|---|---|---|
| N-oxidation | FMO1, FMO3 | N-oxide metabolite | Human, Rat, Cynomolgus Monkey |
| N+-glucuronidation | UGT1A4 | N+-glucuronide metabolite | Human |
Role of Efflux Transporters (P-glycoprotein/MDR1, Breast Cancer Resistance Protein/BCRP)
Efflux transporters such as P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP) are critical determinants of drug distribution and can contribute to multidrug resistance. nih.govresearchgate.net While specific preclinical studies exhaustively detailing the interaction of cediranib with P-gp and BCRP are not extensively reported in the public domain, it is known that some tyrosine kinase inhibitors can inhibit these transporters. nih.gov The degree to which cediranib is a substrate or inhibitor of these efflux pumps in preclinical models warrants further specific investigation to fully understand its distribution, particularly to sanctuary sites like the brain.
Target Engagement and Biomarker Studies
Preclinical studies have been instrumental in demonstrating that cediranib engages its intended targets and in identifying potential biomarkers of its biological activity.
Soluble Receptor Levels (e.g., sVEGFR-2, soluble KIT)
Cediranib is a potent inhibitor of all three VEGF receptors (VEGFR-1, -2, and -3) and also exhibits activity against c-Kit. nih.govnih.gov In preclinical models, the administration of cediranib has been shown to modulate the levels of soluble forms of these receptors, which can serve as pharmacodynamic biomarkers. For instance, in mice with U87 gliomas, cediranib treatment led to significant increases in the plasma levels of both mouse and human placenta growth factor (PlGF) and human VEGF. nih.gov While specific data on soluble KIT (sKIT) modulation by cediranib in preclinical models is less detailed, the potent inhibition of c-Kit phosphorylation suggests that changes in sKIT levels could be a relevant biomarker. nih.govaacrjournals.org
Cellular Phosphorylation Status of Key Signaling Proteins (e.g., KDR, ERK, Akt, STAT3)
Cediranib's mechanism of action involves the inhibition of receptor tyrosine kinase phosphorylation and subsequent downstream signaling pathways. Preclinical studies have confirmed the ability of cediranib to inhibit the phosphorylation of its primary targets and key downstream effectors.
KDR (VEGFR-2): In a rat C6 tumor xenograft model, a single dose of cediranib was shown to inhibit the phosphorylation of VEGFR-2 in lung and tumor tissue. researchgate.net
c-Kit: Cediranib effectively inhibits stem cell factor (SCF)-stimulated c-Kit phosphorylation in vitro in M07e and NCI-H526 cell lines with IC50 values of 3 and 1 nmol/L, respectively. aacrjournals.org In vivo, oral administration of cediranib to mice bearing NCI-H526 tumor xenografts resulted in a marked reduction in c-Kit phosphorylation. nih.govaacrjournals.orgresearchgate.net
ERK (Extracellular signal-regulated kinase): As a downstream component of the VEGFR signaling pathway, the phosphorylation of ERK is also inhibited by cediranib. cancer-research-network.comdrugbank.com In preclinical models of transformed follicular lymphoma, the related multi-target inhibitor chiauranib (B612102) was shown to suppress the phosphorylation of VEGFR2, which in turn inhibited the downstream MEK/ERK/STAT3 signaling cascade. nih.gov
Akt: The PI3K/Akt signaling pathway is another important downstream cascade of VEGFR activation. drugbank.com While direct preclinical data on cediranib's effect on Akt phosphorylation is part of a broader understanding of VEGFR inhibitors, the modulation of this pathway is an anticipated consequence of cediranib's mechanism of action. nih.govaacrjournals.org
STAT3 (Signal transducer and activator of transcription 3): Aberrant STAT3 signaling is implicated in tumorigenesis. tmc.edu Preclinical evidence with similar VEGFR inhibitors demonstrates that inhibition of VEGFR2 phosphorylation can lead to the suppression of the downstream STAT3 signaling pathway. nih.gov
The table below summarizes the inhibitory activity of cediranib on the phosphorylation of key signaling proteins.
| Protein | Effect of Cediranib | Preclinical Model |
|---|---|---|
| KDR (VEGFR-2) | Inhibition of phosphorylation | Rat C6 tumor xenograft |
| c-Kit | Inhibition of phosphorylation | NCI-H526 tumor xenografts, M07e and NCI-H526 cell lines |
| ERK | Inhibition of phosphorylation (downstream effect) | General cancer models |
| Akt | Inhibition of phosphorylation (downstream effect) | General cancer models |
| STAT3 | Inhibition of phosphorylation (downstream effect) | General cancer models |
Hypoxia Markers and Tumor Perfusion Parameters
By targeting the tumor vasculature, cediranib has been shown in preclinical models to induce changes in tumor perfusion and oxygenation. In some instances, treatment with cediranib can lead to a "normalization" of the tumor vasculature, characterized by increased perfusion and a reduction in hypoxia. nih.gov This vascular normalization can potentially enhance the delivery of concurrent therapies. In mouse models of glioblastoma, cediranib has been shown to decrease edema by normalizing tumor vasculature. nih.gov These effects on tumor perfusion and the reduction of hypoxia are key pharmacodynamic effects of cediranib that contribute to its anti-tumor activity. nih.gov
Analytical Methodologies for Preclinical Research
Quantification in Biological Matrices (e.g., plasma, tissue homogenates)
The quantification of cediranib (B1683797) in complex biological samples like plasma and tissue homogenates requires highly selective and sensitive techniques. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for this purpose, offering robust and reproducible measurements. chromatographyonline.combioanalysis-zone.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive, selective, and rapid UPLC-MS/MS method has been developed and validated for the determination of cediranib in human plasma. researchgate.net This method utilizes a liquid-liquid extraction technique for sample preparation. Chromatographic separation is achieved on a C18 UPLC column with a very short run time, demonstrating the high-throughput capability of this methodology. researchgate.net
The assay demonstrated excellent linearity in the concentration range of 1–300 ng/mL in human plasma. The precision of the method was confirmed with intra- and inter-assay relative standard deviations not exceeding 11.52%. researchgate.net The mean extraction recovery was found to be 74.74% ± 2.29%. researchgate.net Crizotinib is used as a suitable internal standard for this assay. researchgate.net Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity. researchgate.net
| Parameter | Details |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography |
| Column | C18, UPLC, BEHTM (50×2.1 mm, 1.7 µm) |
| Run Time | 2.6 minutes |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ion Transitions (m/z) | Cediranib: 451.43 → 112.02 Internal Standard (Crizotinib): 450.0 → 260.0 |
| Linearity Range | 1–300 ng/mL |
| Mean Extraction Recovery | 74.74% ± 2.29% |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A robust and sensitive HPLC-MS/MS assay has also been developed and validated for the quantification of cediranib in mouse plasma and brain homogenate. nih.gov This method is the first reported for quantifying cediranib in these two biomatrices with high precision and accuracy. nih.gov Sample preparation involves a straightforward liquid-liquid extraction procedure, which yields high recovery rates of over 80% for cediranib in both plasma and brain tissue. nih.gov Tyrphostin (AG1478) serves as the internal standard. nih.gov
| Parameter | Details |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography |
| Mobile Phase | 20mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid: acetonitrile (B52724) (62:38 v/v) |
| Flow Rate | 0.25 mL/min |
| Run Time | 10 minutes |
| Detection | TSQ® Quantum 1.5 triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Positive Ionization, Selected Reaction Monitoring (SRM) |
| Linearity Range (Plasma) | 2.5–2500 ng/mL |
| Linearity Range (Brain) | 1–2000 ng/mL |
| Average Recovery | > 80% in both plasma and brain homogenate |
In Vitro Enzyme Kinetic Analysis for Target Binding and Inhibition
Cediranib is a potent, orally available inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. medchemexpress.com In vitro studies are essential to characterize its inhibitory activity against its primary targets. Cediranib potently and selectively inhibits all three VEGFRs (VEGFR-1, -2, and -3). nih.gov
Enzyme kinetic analyses have shown that cediranib is a highly potent ATP-competitive inhibitor of KDR (VEGFR-2) tyrosine kinase. drugbank.com In human umbilical vein endothelial cells (HUVECs), cediranib inhibits VEGF-stimulated KDR phosphorylation with a median inhibitory concentration (IC50) of 0.5 nM and cell proliferation with an IC50 of 0.4 nM. medchemexpress.com
Further studies have assessed the broader kinase inhibition profile of cediranib. It has been shown to inhibit VEGF-A-stimulated VEGFR-1 activation with an IC50 of 1.2 nmol/L. nih.govmesoscale.com Its activity extends to other structurally related kinases, including platelet-derived growth factor receptors (PDGFR) and c-Kit. nih.govresearchgate.net Cediranib inhibits PDGFRα and PDGFRβ with IC50 values of 5 nM and 36 nM, respectively. nih.gov It also demonstrates significant activity against wild-type c-Kit, inhibiting its phosphorylation in cellular assays with an IC50 of 1–3 nmol/L and stem cell factor-induced proliferation with an IC50 of 13 nmol/L. nih.gov
| Target Kinase | Assay Type | IC50 Value |
|---|---|---|
| VEGFR-1 (Flt-1) | Cellular Phosphorylation Assay | 1.2 nmol/L nih.govmesoscale.com |
| VEGFR-2 (KDR) | Enzyme Assay | <1 nmol/L medchemexpress.comdrugbank.com |
| VEGFR-2 (KDR) | Cellular Phosphorylation Assay (HUVEC) | 0.5 nmol/L medchemexpress.com |
| VEGFR-3 (Flt-4) | Enzyme Assay | 5 nmol/L medchemexpress.com |
| c-Kit | Enzyme Assay | 2 nmol/L medchemexpress.com |
| c-Kit | Cellular Phosphorylation Assay | 1–3 nmol/L nih.gov |
| PDGFRα | Enzyme Assay | 5 nmol/L medchemexpress.com |
| PDGFRβ | Enzyme Assay | 36 nmol/L medchemexpress.com |
| PDGFRα/β | Receptor Phosphorylation | 12–32 nmol/L nih.gov |
Theoretical and Computational Approaches in Cediranib Research
Molecular Docking and Binding Affinity Predictions with Target Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanism of cediranib (B1683797) at the molecular level. Cediranib is known to target multiple receptor tyrosine kinases, primarily the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit. nih.gov
Docking studies on related quinazoline-based inhibitors targeting the ATP-binding site of VEGFR-2 have revealed key interactions necessary for high-affinity binding. nih.gov These studies show that the quinazoline (B50416) core typically forms hydrogen bonds with amino acid residues in the hinge region of the kinase domain, such as Cys919. The side chains of the molecule then occupy adjacent hydrophobic pockets, forming van der Waals interactions that stabilize the complex. For cediranib, it is predicted that its quinazoline scaffold anchors within the ATP binding site, while its side chains make specific contacts with residues that determine its selectivity and potency. For instance, interactions with residues like Glu885 and Asp1046 in the VEGFR-2 catalytic domain are considered crucial for potent inhibition. nih.gov
While specific binding energy values from computational docking studies for cediranib are not widely published, its high potency is well-documented through experimental assays that determine the half-maximal inhibitory concentration (IC₅₀). These experimental values serve as a benchmark for the binding affinity of cediranib to its target receptors.
| Target Receptor | Experimental Binding Affinity (IC₅₀) |
|---|---|
| VEGFR-1 (Flt-1) | <1 nM |
| VEGFR-2 (KDR) | <1 nM |
| VEGFR-3 (Flt-4) | <3 nM |
| PDGFR-α | 5 nM |
| PDGFR-β | 12-32 nM (Receptor Phosphorylation) |
| c-Kit | 1-3 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key molecular features (descriptors) that influence a compound's potency, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more effective analogues. mdpi.com
For tyrosine kinase inhibitors like cediranib, which belongs to the quinazoline chemical class, several QSAR studies have been conducted to understand the structural requirements for potent inhibition of targets like VEGFR and EGFR. frontiersin.orgmdpi.com These studies typically involve calculating a wide range of molecular descriptors, including:
Electronic descriptors: Related to the distribution of charges and orbitals (e.g., HOMO/LUMO energies).
Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Topological descriptors: Related to the connectivity of atoms within the molecule.
Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., LogP).
A representative QSAR model for a series of quinazoline derivatives might reveal that the presence of specific substituents at certain positions on the quinazoline ring, combined with optimal hydrophobicity, is critical for high inhibitory activity. mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the model, and its predictive power is validated internally (e.g., cross-validation) and externally with a test set of compounds. mdpi.com
| QSAR Model Parameter | Typical Value/Meaning |
|---|---|
| R² (Coefficient of Determination) | > 0.6; Indicates the goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.5; Measures the internal predictive ability of the model. |
| Key Descriptors | Molecular properties (e.g., specific atom counts, polarizability, shape) found to significantly influence biological activity. |
These models provide a framework for the in silico design of novel cediranib analogues, allowing researchers to prioritize the synthesis of compounds predicted to have the highest potency against desired kinase targets.
Systems Biology and Network Pharmacology Approaches for Pathway Analysis
Systems biology and network pharmacology offer a holistic view of a drug's effect on the complex network of biological pathways, moving beyond the single-target paradigm. These approaches are used to understand the broader impact of cediranib on cellular signaling and to identify the interconnected pathways that contribute to its therapeutic effects.
One prominent systems-level approach involves analyzing changes in gene expression across the genome in response to drug treatment. A study on alveolar soft part sarcoma (ASPS) treated with cediranib utilized gene microarray analysis to identify differentially expressed genes (DEGs). nih.gov This analysis revealed that cediranib treatment leads to significant changes in the expression of numerous genes. nih.gov
Further computational analysis, such as Gene Set Enrichment Analysis (GSEA), is then used to determine which signaling pathways are significantly affected by these gene expression changes. In the case of cediranib, this approach identified several key dysregulated pathways. nih.gov A protein-protein interaction (PPI) network was also constructed to visualize the relationships between the identified genes, highlighting key "hub" genes that are central to the network's response to cediranib. nih.gov
| Analysis Type | Key Findings in Cediranib Research |
|---|---|
| Gene Set Enrichment Analysis (GSEA) | Identified the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a major pathway affected by cediranib. nih.gov |
| Other identified pathways include phenylalanine metabolism and the intestinal immune network for IgA production. nih.gov | |
| Protein-Protein Interaction (PPI) Network | Identified key genes such as FLT1 (VEGFR-1), KDR (VEGFR-2), and PDGFD as central nodes in the interaction network affected by cediranib. nih.gov |
These systems-level analyses provide a deeper understanding of cediranib's mechanism of action, revealing that its efficacy stems not only from inhibiting its primary targets but also from modulating a complex network of downstream signaling pathways like the MAPK pathway. nih.gov This knowledge can help in identifying potential biomarkers of response and rational combination therapies.
Future Directions in Cediranib Research
Elucidating Novel Mechanisms of Action and Potential Off-Target Effects
While primarily known as a VEGFR inhibitor, cediranib's therapeutic effects may not be limited to anti-angiogenesis. Future research is focused on uncovering additional mechanisms that could be exploited for therapeutic benefit. drugbank.comnih.gov Cediranib (B1683797) is known to inhibit other tyrosine kinases, including c-Kit and platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), which could contribute to its anti-tumor activity in specific contexts. drugbank.com
A particularly novel area of investigation is the induction of a "BRCAness" or Homologous Recombination Deficiency (HRD) phenotype in tumor cells. researchgate.netselleckchem.com Preclinical studies have shown that cediranib can induce tumor hypoxia, which in turn suppresses the expression of key DNA repair proteins like BRCA1, BRCA2, and RAD51. selleckchem.com This acquired vulnerability in the DNA damage repair pathway can sensitize tumors to other agents, notably PARP inhibitors, creating a synthetic lethality scenario even in patients without germline BRCA mutations. researchgate.netselleckchem.com
Furthermore, in vitro studies in non-small-cell lung cancer cell lines have suggested that cediranib can induce apoptosis, G1 phase cell cycle arrest, and autophagy. nih.gov These findings point towards direct effects on tumor cell proliferation and survival, independent of its impact on the tumor vasculature. Understanding these non-canonical mechanisms and potential off-target effects is crucial for identifying new combination strategies and expanding the utility of cediranib to a broader range of malignancies.
Exploring New Preclinical Combination Strategies and Sequencing Regimens
The exploration of novel combination therapies is a cornerstone of future cediranib research, aiming to enhance efficacy and overcome resistance. Preclinical studies have provided the rationale for many combinations currently under clinical investigation.
The most extensively studied combination is with PARP inhibitors, such as olaparib (B1684210). nih.gov The preclinical rationale is that cediranib-induced hypoxia downregulates homologous recombination repair (HRR) genes, inducing a state of HRD and sensitizing tumors to PARP inhibition. selleckchem.com This strategy has been evaluated in numerous trials for ovarian and endometrial cancer. nih.gov
Other combinations are also being actively explored based on preclinical evidence. The combination of cediranib with the mTOR inhibitor rapamycin (B549165) showed additive or supra-additive effects in pediatric cancer xenograft models. In contrast, combinations with certain cytotoxic agents like cyclophosphamide (B585) were found to be inferior to the cytotoxic agent alone in some preclinical models, highlighting the importance of careful preclinical evaluation and sequencing.
More recent strategies involve combining cediranib with other targeted agents and immunotherapy. A phase I trial has explored the combination of cediranib with the MEK inhibitor selumetinib. Furthermore, platform studies are investigating cediranib in combination with the PD-L1 inhibitor durvalumab and olaparib in combination with the AKT inhibitor capivasertib, reflecting a move towards multi-drug regimens targeting distinct but complementary pathways.
| Combination Agent Class | Specific Agent | Rationale / Preclinical Finding | Cancer Type (in studies) | Source(s) |
| PARP Inhibitor | Olaparib | Cediranib induces hypoxia and HRD, creating synthetic lethality with PARP inhibition. | Ovarian, Endometrial, Breast | selleckchem.comnih.gov |
| mTOR Inhibitor | Rapamycin | Additive or supra-additive effects observed in preclinical xenograft models. | Pediatric Cancers | |
| MEK Inhibitor | Selumetinib | Dual inhibition of VEGF and MEK pathways showed improved antitumor effects in preclinical models. | Solid Malignancies | |
| Immune Checkpoint Inhibitor | Durvalumab | Combination aims to modulate the tumor microenvironment and enhance anti-tumor immunity. | Endometrial Cancer | |
| AKT Inhibitor | Capivasertib | Investigated in a platform trial with olaparib, targeting parallel survival pathways. | Endometrial Cancer | |
| Cytotoxic Agents | Vincristine (B1662923), Cyclophosphamide | Mixed results in preclinical models; combination with vincristine showed some benefit, while combination with cyclophosphamide was inferior. | Pediatric Cancers |
Development and Utilization of Advanced Preclinical Models for Therapeutic Evaluation (e.g., organoids, patient-derived xenografts)
To better predict clinical outcomes and understand mechanisms of resistance, cancer research is increasingly moving beyond traditional cell lines to more sophisticated preclinical models. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) are at the forefront of this shift.
PDX models, created by implanting fresh patient tumor tissue into immunodeficient mice, have been instrumental in evaluating cediranib. These models largely retain the histological and genetic characteristics of the original human tumor, providing a more accurate platform to test novel therapies and combination strategies, such as cediranib with rapamycin or cytotoxic agents.
Patient-derived organoids are three-dimensional cultures of tumor cells grown in vitro that recapitulate the architecture and function of the original tumor. While research specifically detailing the use of PDOs for cediranib is still emerging, these models offer a powerful platform for high-throughput drug screening and for studying the molecular basis of response and resistance. The ability to generate matched PDX and PDO models from the same patient tumor offers a unique opportunity to conduct parallel in vivo and in vitro studies, accelerating the translation of preclinical findings to the clinic. The development and utilization of these advanced models will be critical for evaluating new cediranib combination strategies and for personalizing treatment approaches.
Investigation of Salt Form Impact on Drug Release and Pharmacological Profile in vitro and in vivo
The physicochemical properties of an active pharmaceutical ingredient can significantly influence its clinical performance. Cediranib is administered orally as a salt, specifically cediranib maleate (B1232345). However, studies have noted that this form has somewhat low and variable oral bioavailability, which may be due to first-pass metabolism.
A crucial future direction is the systematic investigation of alternative salt forms of cediranib. Different salt forms could possess more favorable physicochemical properties, potentially leading to an improved and more consistent pharmacological profile. nih.gov Preclinical in vitro dissolution studies and subsequent in vivo pharmacokinetic evaluations in animal models comparing different cediranib salts are warranted. Such research could lead to a new formulation with enhanced bioavailability, potentially improving therapeutic efficacy and reducing inter-patient variability.
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing cis- (maleic acid) and trans- (fumaric acid) isomers of butenedioic acid?
Answer:
- Synthesis : Perform acid-catalyzed isomerization (e.g., using HCl to protonate carbonyl groups and facilitate bond rotation) to convert maleic acid (cis) to fumaric acid (trans) .
- Characterization : Use melting point analysis (fumaric acid has a higher melting point due to stronger intermolecular forces) and spectroscopic techniques (e.g., NMR to confirm spatial arrangement of substituents; IR to identify carboxylic acid stretches) .
- Validation : Compare results with crystallographic data (X-ray diffraction) for structural confirmation .
Advanced: How can computational models elucidate the interaction mechanism between cediranib and vascular endothelial growth factor receptors (VEGFRs)?
Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to simulate binding conformations, focusing on key residues (e.g., ATP-binding pockets) .
- Validation : Pair computational predictions with in vitro kinase inhibition assays (e.g., ELISA-based phosphorylation assays) to quantify IC₅₀ values .
- Dynamic Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions (pH 7.4, 310 K) .
Basic: What methodological frameworks are critical for designing preclinical studies to evaluate cediranib’s antitumor efficacy?
Answer:
- Model Selection : Use xenograft or patient-derived xenograft (PDX) models with defined tumor types (e.g., colorectal or ovarian cancer) to mimic clinical heterogeneity .
- Dosage Optimization : Apply factorial design to test dose-response relationships, including variables like administration route (oral vs. intravenous) and combination therapies .
- Outcome Metrics : Adopt RECIST criteria (Response Evaluation Criteria in Solid Tumors) for standardized measurement of tumor shrinkage and progression-free survival .
Advanced: How can researchers resolve contradictions in reported pharmacokinetic profiles of cediranib across species?
Answer:
- Interspecies Scaling : Use allometric modeling (e.g., body surface area adjustments) to extrapolate metabolic rates from rodents to humans .
- In Vitro-In Vivo Correlation (IVIVC) : Conduct hepatic microsomal assays to compare cytochrome P450 metabolism rates between species .
- Multivariate Analysis : Apply ANOVA or machine learning (e.g., random forests) to identify covariates (e.g., protein binding, renal clearance) causing variability .
Basic: What analytical techniques are suitable for quantifying butenedioic acid degradation products in aqueous environments?
Answer:
- Chromatography : Use HPLC with UV detection (e.g., at 210 nm for carboxylic acids) or LC-MS to identify intermediates like maleic acid, glycolic acid, and oxalic acid .
- Kinetic Studies : Monitor reaction progress under controlled pH and temperature, using pseudo-first-order rate constants to model degradation pathways .
- Validation : Cross-reference results with GC-MS for volatile byproducts (e.g., CO₂ from oxalic acid termination) .
Advanced: How can researchers integrate omics data to identify biomarkers predictive of cediranib resistance?
Answer:
- Transcriptomics : Perform RNA-seq on resistant vs. sensitive tumor cells to identify upregulated pathways (e.g., HIF-1α signaling) .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify VEGFR expression changes post-treatment .
- Network Analysis : Build interaction networks (Cytoscape) linking genomic alterations (e.g., mutations in FGFR) to drug resistance mechanisms .
Methodological: What strategies ensure reproducibility in studies investigating butenedioic acid’s role in catalytic cycles?
Answer:
- Standardized Protocols : Predefine reaction conditions (e.g., molar ratios, solvent systems) and validate using reference catalysts (e.g., Fe²⁺/H₂O₂ for Fenton reactions) .
- Data Sharing : Publish raw chromatograms and kinetic datasets in open repositories (e.g., Zenodo) for independent verification .
- Error Analysis : Report confidence intervals for rate constants and use Bland-Altman plots to assess inter-laboratory variability .
Data Contradiction: How should conflicting results on cediranib’s off-target effects be addressed?
Answer:
- Dose-Response Reevaluation : Test lower doses to distinguish between on-target (VEGFR) and off-target (e.g., PDGFR) effects .
- Selectivity Profiling : Use kinase profiling arrays (e.g., KinomeScan) to quantify inhibition across 400+ kinases .
- Mechanistic Studies : Combine CRISPR knockouts (e.g., PDGFRβ) with rescue experiments to confirm specificity .
Theoretical Framework: How can QSPR (Quantitative Structure-Property Relationship) models predict butenedioic acid’s reactivity in novel synthetic pathways?
Answer:
- Descriptor Selection : Include electronic parameters (e.g., HOMO-LUMO gaps) and steric effects (Taft’s steric constant) .
- Training Data : Curate experimental reactivity data (e.g., rate constants for Diels-Alder reactions) from peer-reviewed studies .
- Validation : Apply leave-one-out cross-validation to ensure model robustness and avoid overfitting .
Ethical Compliance: What protocols are essential for integrating patient-derived data into cediranib clinical trial analyses?
Answer:
- Informed Consent : Ensure anonymization of participant data and adherence to GDPR/HIPAA guidelines .
- Data Linking : Use secure, encrypted platforms (e.g., REDCap) to merge survey responses with digital trace data (e.g., EHRs) .
- Ethical Review : Submit study designs to institutional review boards (IRBs) for approval, emphasizing risk-benefit analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
